molecular formula C20H19F6N3O3S B3440151 METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B3440151
M. Wt: 495.4 g/mol
InChI Key: YUCJLWRFTZJYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a hexafluorinated propan-2-yl group, a pyridin-3-yl formamido group, and a cyclohepta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. The initial step often includes the formation of the hexafluorinated propan-2-yl group through the reaction of hydrogen fluoride with isopropanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives .

Scientific Research Applications

METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hexafluorinated propan-2-yl group and the pyridin-3-yl formamido group play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A related compound with similar hexafluorinated structure.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another compound with a hexafluorinated propan-2-yl group but different substituents.

    1,1,1,2,3,3-Hexafluoropropyl methyl ether: A compound with a hexafluorinated propyl group and a methoxy substituent.

Uniqueness

METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a hexafluorinated propan-2-yl group, a pyridin-3-yl formamido group, and a cyclohepta[b]thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(pyridine-3-carbonylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3O3S/c1-32-17(31)14-12-7-3-2-4-8-13(12)33-16(14)29-18(19(21,22)23,20(24,25)26)28-15(30)11-6-5-9-27-10-11/h5-6,9-10,29H,2-4,7-8H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCJLWRFTZJYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({1,1,1,3,3,3-HEXAFLUORO-2-[(PYRIDIN-3-YL)FORMAMIDO]PROPAN-2-YL}AMINO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

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